![molecular formula C12H12O3 B12531680 (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol CAS No. 141945-93-9](/img/structure/B12531680.png)
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is a chemical compound known for its unique bicyclic structure. This compound features a phenyl group attached to a dioxabicycloheptene ring system, which includes a methanol functional group. The compound’s structure imparts distinct chemical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol can be achieved through the Paternò–Büchi reaction. This photochemical reaction involves the interaction of chiral phenylglyoxylate esters with furan derivatives . The reaction typically requires specific conditions, such as the presence of light and a suitable solvent, to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mecanismo De Acción
The mechanism of action of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The phenyl group can participate in π-π interactions, while the methanol group can form hydrogen bonds, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxabicyclo[3.2.0]hept-6-en-3-one: Another bicyclic compound with a similar core structure but different functional groups.
6,6-Diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl}methanol: A compound with additional phenyl groups, leading to different chemical properties.
Uniqueness
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. Its structure provides a versatile platform for various scientific applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
141945-93-9 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol |
InChI |
InChI=1S/C12H12O3/c13-8-12-10(6-7-14-12)11(15-12)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2 |
Clave InChI |
QKMQZRABEINXMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C=COC3(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
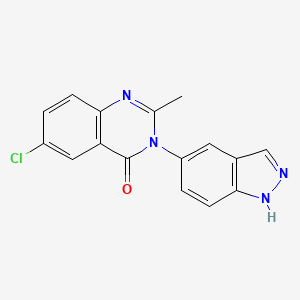


![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
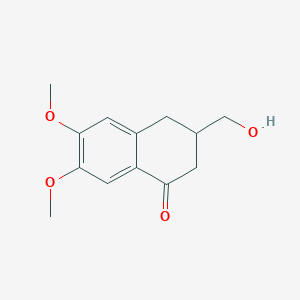
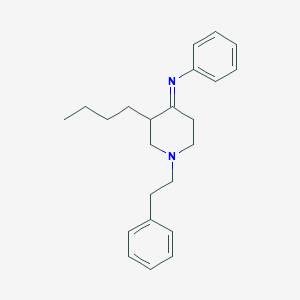
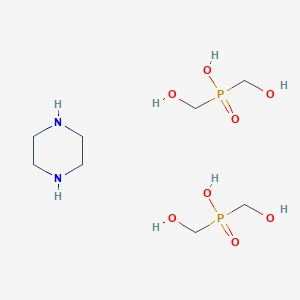
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

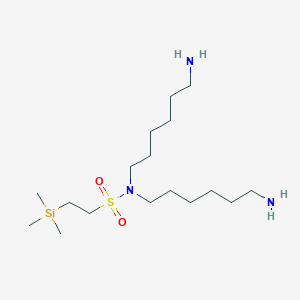
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
